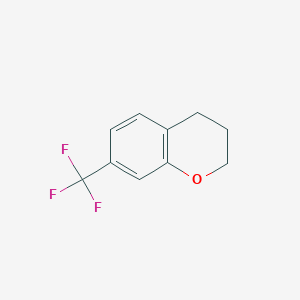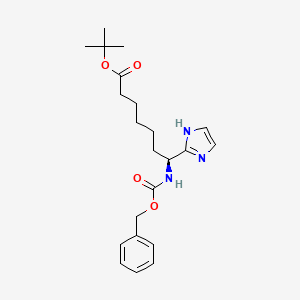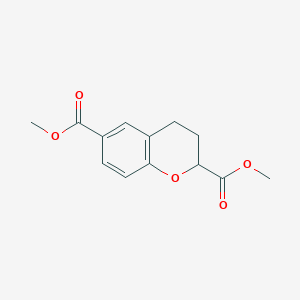
(3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid is a chiral amino acid derivative featuring a brominated pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid typically involves the following steps:
Bromination of 3-methylpyridine: The starting material, 3-methylpyridine, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-3-methylpyridine.
Formation of the Amino Acid Backbone: The brominated pyridine is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitro derivatives.
Reduction: Reduction of the brominated pyridine ring can lead to the formation of dehalogenated products.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Oximes, nitro derivatives.
Reduction: Dehalogenated pyridine derivatives.
Substitution: Amino or thio-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used in the synthesis of complex heterocyclic structures.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and receptor binding.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can enhance binding affinity through halogen bonding, while the amino acid moiety can participate in hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
- (3R)-3-Amino-3-(5-chloro-3-methylpyridin-2-YL)propanoic acid
- (3R)-3-Amino-3-(5-fluoro-3-methylpyridin-2-YL)propanoic acid
- (3R)-3-Amino-3-(5-iodo-3-methylpyridin-2-YL)propanoic acid
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) affects the compound’s reactivity and binding properties. Bromine, being larger and more polarizable, can form stronger halogen bonds compared to chlorine and fluorine.
- Reactivity: The brominated compound may undergo substitution reactions more readily than its chlorinated or fluorinated counterparts due to the weaker carbon-bromine bond.
This detailed article provides a comprehensive overview of (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H11BrN2O2 |
|---|---|
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(5-bromo-3-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-2-6(10)4-12-9(5)7(11)3-8(13)14/h2,4,7H,3,11H2,1H3,(H,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
CGEDBZFUEIBKHW-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=CC(=CN=C1[C@@H](CC(=O)O)N)Br |
Kanonische SMILES |
CC1=CC(=CN=C1C(CC(=O)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13045064.png)




![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13045096.png)
![4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13045112.png)
